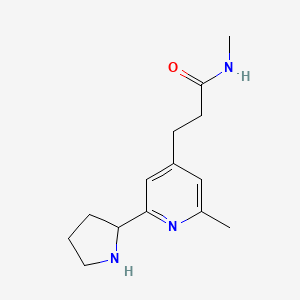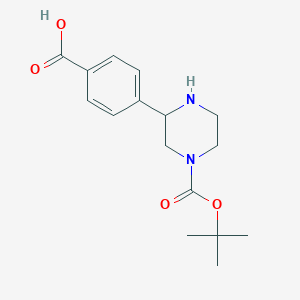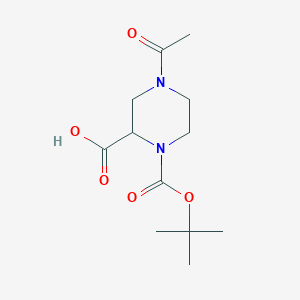
N-(3-(hydroxymethyl)benzyl)acetamide
Overview
Description
“N-(3-(hydroxymethyl)benzyl)acetamide” is an organic compound . It’s used for chloromethylations of aromatics and for amidomethylation reactions . The molecular formula is C10H13NO2.
Synthesis Analysis
The synthesis of similar compounds involves radical condensation between benzylic alcohols and acetamides . This process generates 3-arylpropanamides with water as the only byproduct .
Molecular Structure Analysis
The molecular weight of “this compound” is 179.22 g/mol. The empirical formula is C10H13NO2 .
Chemical Reactions Analysis
Reactions at the benzylic position, such as the one in “this compound”, can involve free radical bromination, nucleophilic substitution, and oxidation . Both SN1 and SN2 reactions can occur at the benzylic position .
Physical And Chemical Properties Analysis
Amides generally have high boiling points and melting points . The lower members of the series are soluble in water, with borderline solubility occurring in those that have five or six carbon atoms .
Scientific Research Applications
Chemical Reactions and Synthesis
- Chemical Reactions: N-(3-(hydroxymethyl)benzyl)acetamide reacts with trialkyl phosphites, forming corresponding phosphonic esters (Ivanov, Krokhina, & Chernova, 1968).
- Synthesis of Derivatives: This compound is involved in the synthesis of various derivatives, such as 2-acetamido-N-benzyl-2-(methoxyamino)acetamides, which exhibit distinct crystal structures and potential pharmaceutical applications (Camerman, Hempel, Mastropaolo, & Camerman, 2005).
Structural Analysis and Properties
- Molecular Structure: Research into the structural properties of N-Benzyl-2-(3-chloro-4-hydroxyphenyl)acetamide has led to insights into its crystalline form and molecular interactions (Davis & Healy, 2010).
- Mechanism and Kinetics: The chemoselective acetylation of 2-aminophenol using immobilized lipase, involving N-(2-hydroxyphenyl)acetamide, has been studied for its mechanism and kinetics (Magadum & Yadav, 2018).
Pharmaceutical Applications
- Anticonvulsant Activities: Several studies have explored the anticonvulsant activities of N-benzyl acetamide derivatives, highlighting their potential in medical applications (King et al., 2011), (Choi, Stables, & Kohn, 1996).
Computational and Spectroscopic Studies
- Spectroscopic Studies: The study of simpler capsaicin derivatives, including N-(4-hydroxy-3-methoxybenzyl)acetamide, through spectroscopic methods has provided insights into their antioxidant properties (Yancheva et al., 2020).
Miscellaneous Applications
- Green Synthesis: N-substituted benzimidazoles, including derivatives of this compound, have been synthesized through green chemistry methods, indicating their potential as inhibitors of Methicillin Resistant Staphylococcus aureus (MRSA) (Chaudhari et al., 2020).
Properties
IUPAC Name |
N-[[3-(hydroxymethyl)phenyl]methyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-8(13)11-6-9-3-2-4-10(5-9)7-12/h2-5,12H,6-7H2,1H3,(H,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHQFKXPFRLYEPE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCC1=CC(=CC=C1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[1-(4,6-Dimethyl-pyrimidin-2-yl)-piperidin-4-yl]-acetic acid](/img/structure/B1401037.png)

![1-[2-(4-Fluoro-phenyl)-acetyl]-azetidine-3-carboxylic acid(2-oxo-2,3-dihydro-1H-benzoimidazol-5-ylmethyl)-amide](/img/structure/B1401042.png)

![2-[5-(3-Aminomethyl-phenyl)-4-pyridin-4-yl-pyrazol-1-yl]-ethanol](/img/structure/B1401046.png)
![2-[[3-(2-Methoxyphenyl)phenyl]methyl]oxolane-2-carboxylic acid](/img/structure/B1401047.png)


![Tert-butyl 2-[2-(6-chloropyridazin-3-yl)ethyl]piperidine-1-carboxylate](/img/structure/B1401050.png)

![3-[4-[(1-Methyl-2-oxopyrrolidin-3-yl)methyl]phenyl]benzoic acid](/img/structure/B1401052.png)
![Tert-butyl 4-[2-(2-aminopyridin-4-yl)ethyl]piperidine-1-carboxylate](/img/structure/B1401056.png)

